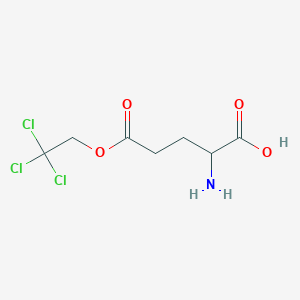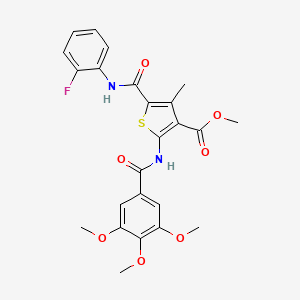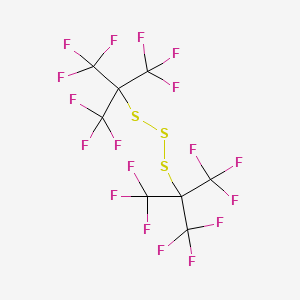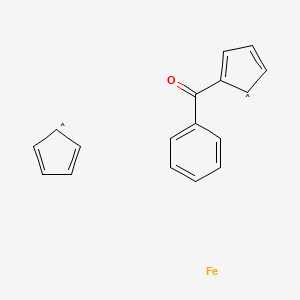
3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with a dimethyl group and a carbaldehyde group, along with a 1,4,7-trioxa-10-azacyclododecane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the dimethyl and carbaldehyde groups. The 1,4,7-trioxa-10-azacyclododecane moiety is then attached through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological studies, it serves as a probe or ligand to investigate biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the context of its application.
Comparison with Similar Compounds
3,5-dimethyl-4-formylpyrrole: Lacks the 1,4,7-trioxa-10-azacyclododecane moiety.
4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)pyrrole: Lacks the dimethyl and carbaldehyde groups.
Uniqueness: The presence of both the 1,4,7-trioxa-10-azacyclododecane moiety and the dimethyl and carbaldehyde groups in 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde imparts unique chemical properties and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H24N2O5 |
|---|---|
Molecular Weight |
324.37 g/mol |
IUPAC Name |
3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C16H24N2O5/c1-12-14(11-19)17-13(2)15(12)16(20)18-3-5-21-7-9-23-10-8-22-6-4-18/h11,17H,3-10H2,1-2H3 |
InChI Key |
XWRRNLICXNVVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCOCCOCCOCC2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)











![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)
